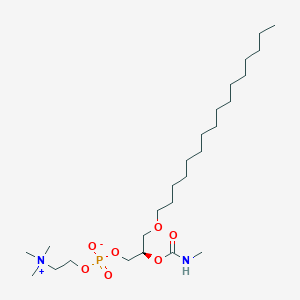

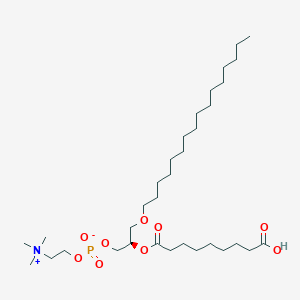

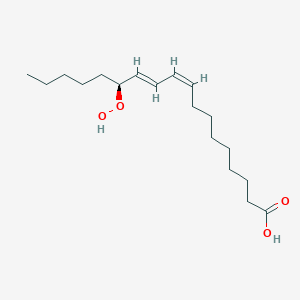

![molecular formula C5H10N2O2S B163746 Glycine, N-[(ethylamino)thioxomethyl]-(9CI) CAS No. 134124-34-8](/img/structure/B163746.png)

Glycine, N-[(ethylamino)thioxomethyl]-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Glycine is the proteinogenic amino acid of the lowest molecular weight, harboring a hydrogen atom as a side-chain . It is required for multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . Glycine is also a bioactive amino acid that participates in the regulation of gene expression .Molecular Structure Analysis

Glycine, also known as amino acetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules, including creatine and purine nucleotides . It is the smallest amino acid (with a molecular weight of 75.067 g/mol) and is located in both the hydrophilic and hydrophobic parts of the polypeptide chain .Chemical Reactions Analysis

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .Physical And Chemical Properties Analysis

The molecular weight of Glycine, N-[(ethylamino)thioxomethyl]-(9CI) is 134.16 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 107 Ų .Wissenschaftliche Forschungsanwendungen

Chlorination Byproduct Formation

Research has shown that the formation of trihalomethanes (THMs), haloacetic acids (HAAs), and cyanogen halides (CNXs) in water treatment processes can be influenced by the presence of glycine. The study highlights the role of glycine in reducing THM and HAA formation, while also affecting CNX formation in response to chlorine ratios (Yang & Shang, 2004).

Enhancing Antioxidant Activity in Lettuce

A study has demonstrated that exogenous glycine nitrogen can enhance the accumulation of glycosylated flavonoids and antioxidant activity in lettuce. This indicates that glycine supplementation could be strategically used to improve the nutritional value of hydroponically grown lettuce (Yang et al., 2017).

Glyphosate Resistance in Plants

Glyphosate, a derivative of glycine, is widely used as an herbicide. Studies have focused on the molecular basis of glyphosate resistance, exploring different approaches through protein engineering. This research is crucial for developing transgenic glyphosate-resistant plants and understanding resistance mechanisms (Pollegioni, Schonbrunn, & Siehl, 2011).

New Metal Complexes of Glycine

Research on the synthesis and characterization of new metal complexes of N-acetyl amino thioxomethyl Glycine has been conducted. This study is vital for understanding the interactions and potential applications of these complexes in various fields (Naema, 2017).

Environmental Impact of Glyphosate

The fate and transport of glyphosate and its degradate in agricultural basins have been extensively studied, providing insight into its environmental impact. This research is crucial for understanding how glyphosate used in agriculture can affect surrounding ecosystems (Coupe et al., 2012).

Purification of Glycine N-methyltransferase

Studies on the purification and characterization of glycine N-methyltransferase have provided valuable insights into the enzymatic processes involving glycine. This research aids in understanding the metabolic pathways and potential applications in various biochemical processes (Heady & Kerr, 1973).

Wirkmechanismus

Glycine can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects . It has been studied for its anti-inflammatory effects, including its abilities to decrease pro-inflammatory cytokines and the concentration of free fatty acids, to improve the insulin response, and to mediate other changes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(ethylcarbamothioylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFJHOSKGQKOIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567977 |

Source

|

| Record name | N-(Ethylcarbamothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(ethylamino)thioxomethyl]-(9CI) | |

CAS RN |

134124-34-8 |

Source

|

| Record name | N-(Ethylcarbamothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

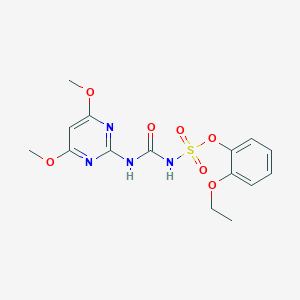

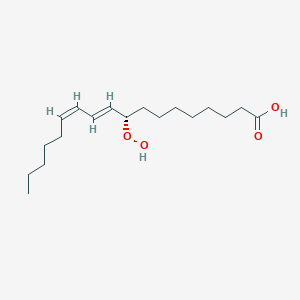

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)